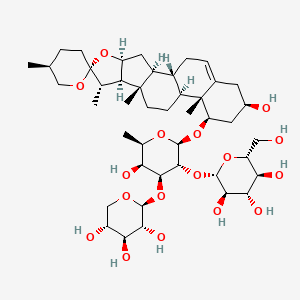

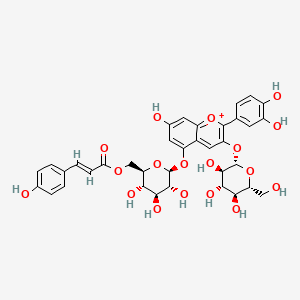

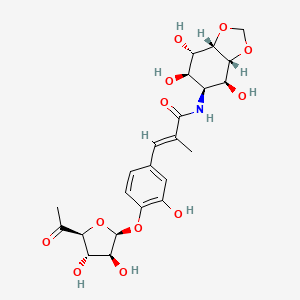

Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) is an anthocyanidin glycoside.

Scientific Research Applications

Biomarker Potential

Cyanidin-3-glucoside, a closely related compound to Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside), has been studied as a potential biomarker for anthocyanin-rich berry intake in human plasma and urine. It meets crucial criteria such as plausibility, dose-response, time response, stability, and analytical performance, making it a promising candidate for monitoring dietary intake of these phytonutrients (Sandoval-Ramírez et al., 2019).

Health Benefits

Cyanidin 3-O-galactoside (Cy3Gal), another similar compound, is recognized for its diverse health benefits. It's found in fruits like apples and berries and has been linked to various positive health outcomes. These include antioxidant properties, anti-inflammatory effects, anticancer activities, antidiabetic effects, cardiovascular and nervous system protection, and potential as a natural colorant in food packaging materials (Liang et al., 2021).

Metabolism and Biological Properties

The metabolism, absorption, and biological activities of cyanidins have been extensively reviewed. They are part of the anthocyanins, known for their vibrant color in fruits and flowers, and have an estimated daily intake of around 180 mg from natural sources. Their potential health benefits, including antioxidant and antimutagenic properties, have been highlighted, though further research is needed to fully understand their impact on human health and their metabolism when used therapeutically (Galvano et al., 2004).

Anticancer Potential

Cyanidin has been identified as a potential anticancer agent that can target various proliferative pathways. Its presence in pigmented leaves, fruits, and flowers, and its distribution in berries, apples, and oranges, make it a natural compound of interest. Cyanidin's anticancer activities against several cancer types, including breast, liver, lung, prostate, and thyroid cancer, have been explored. Its mechanism involves inhibiting and activating specific molecular pathways, suggesting a promising role in cancer treatment (Safdar et al., 2022).

properties

Product Name |

Cyanidin 3-O-beta-D-glucoside 5-O-(6-coumaroyl-beta-D-glucoside) |

|---|---|

Molecular Formula |

C36H37O18+ |

Molecular Weight |

757.7 g/mol |

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-7-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C36H36O18/c37-13-25-28(43)30(45)32(47)36(53-25)52-24-12-19-22(50-34(24)16-4-7-20(40)21(41)9-16)10-18(39)11-23(19)51-35-33(48)31(46)29(44)26(54-35)14-49-27(42)8-3-15-1-5-17(38)6-2-15/h1-12,25-26,28-33,35-37,43-48H,13-14H2,(H3-,38,39,40,41,42)/p+1/t25-,26-,28-,29-,30+,31+,32-,33-,35-,36-/m1/s1 |

InChI Key |

NHTJKRAGLGHCLR-AQAMAIGXSA-O |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=[O+]C(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=CC4=[O+]C(=C(C=C34)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-S-[(1Z)-N-(sulfonatooxy)ethanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1261914.png)

![N~6~-{[(2s,3s)-3-Methyl-3,4-Dihydro-2h-Pyrrol-2-Yl]carbonyl}-L-Lysine](/img/structure/B1261918.png)

![[(8R,9S,10S,13S,14S)-3-acetyloxy-10,13-dimethyl-16-(1-methylpiperidin-1-ium-1-yl)-2-piperidin-1-yl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B1261926.png)

![1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1261927.png)